![molecular formula C15H22N2O3 B2710125 tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 1191240-34-2](/img/structure/B2710125.png)
tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
The compound tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is similar to the one you’re asking about. It’s a solid substance stored in a refrigerator .
Synthesis Analysis
There are several methods to synthesize similar compounds. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The aldehyde group was reduced with NaBH4 in methanol to obtain alcohol . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .Physical And Chemical Properties Analysis
The compound tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate has a molecular weight of 215.29 . It’s a solid substance stored in a refrigerator .Scientific Research Applications
- Significance : PROTACs are innovative molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This approach has potential therapeutic implications in cancer, neurodegenerative diseases, and other disorders where targeted protein elimination is desirable .
- Function : It generates proton motive force, which is crucial for ATP synthesis and other cellular functions. This process is essential for the long-term survival of Mycobacterium tuberculosis (the causative agent of tuberculosis) within hypoxic conditions in infected granulomas .
PROTAC Development for Targeted Protein Degradation
Energy Metabolism Research
Safety and Hazards
Future Directions
Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Therefore, the synthesis and study of new indole derivatives, including possibly “tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate”, could be a promising direction for future research.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-pyridin-3-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-6-15(19,7-10-17)12-5-4-8-16-11-12/h4-5,8,11,19H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAQYRABXNHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate |
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